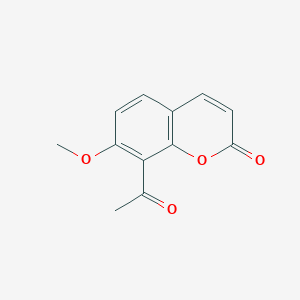

8-Acetyl-7-methoxycoumarin

Vue d'ensemble

Description

8-acétyl-7-méthoxy-2H-chromène-2-one : est un composé organique de formule moléculaire C12H10O4 . Il s'agit d'un dérivé de la coumarine, un composé naturel présent dans de nombreuses plantes. La structure de la 8-acétyl-7-méthoxy-2H-chromène-2-one comprend un cycle de coumarine avec un groupe acétyle en position 8 et un groupe méthoxy en position 7 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de la 8-acétyl-7-méthoxy-2H-chromène-2-one implique généralement la réaction de la coumarine avec l'anhydride acétique. La réaction est effectuée en milieu acide, souvent en présence d'un catalyseur tel que l'acide sulfurique. La réaction procède par l'acétylation du cycle de la coumarine, conduisant à la formation de la 8-acétyl-7-méthoxy-2H-chromène-2-one .

Méthodes de production industrielle : En milieu industriel, la production de la 8-acétyl-7-méthoxy-2H-chromène-2-one peut impliquer des réactions d'acétylation à grande échelle utilisant des réactifs et des conditions similaires à ceux utilisés dans la synthèse en laboratoire. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la recristallisation .

Analyse Des Réactions Chimiques

Condensation Reactions

The acetyl group at position 8 facilitates Claisen-Schmidt condensation with aromatic aldehydes to form chalcones, which are precursors for heterocyclic derivatives:

- Example : Reaction with 4-chlorobenzaldehyde in ethanol under basic conditions yields 8-(3-arylacryloyl)-7-methoxycoumarin .

- Applications : These chalcones serve as intermediates for pyrazoline and isoxazoline derivatives with anticancer activity .

Isoxazoline Derivatives

Cyclization with hydroxylamine hydrochloride under high-temperature conditions yields isoxazoline derivatives:

- Mechanism : Intramolecular Smiles rearrangement via O→N acyl transfer .

- Application : Enhanced antiproliferative activity against MCF-7 breast cancer cells .

Structural Modifications and Interactions

- C–F···H–C Coupling : NMR studies reveal through-space fluorine interactions with H5 in 4-(2-fluorophenyl)-7-methoxycoumarin analogs .

- Enzyme Inhibition : Derivatives inhibit matrix metalloproteinases (MMPs) and topoisomerase IIα, critical targets in cancer therapy .

Key Research Findings

- Antioxidant Activity : The acetyl and methoxy groups enhance radical scavenging in lipid and aqueous media .

- Structure-Activity Relationship (SAR) :

Analytical Profiling

Applications De Recherche Scientifique

Biological Activities

1. Antioxidant Properties

Research has shown that 8-acetyl-7-methoxycoumarin exhibits significant antioxidant activity. This property is crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in preventing cellular damage .

2. Antimicrobial Activity

Studies have indicated that this compound possesses antimicrobial properties against various pathogens. For instance, it has been effective against Ralstonia solanacearum, a notorious plant pathogen. The compound's minimum inhibitory concentration (MIC) was determined to be 75 mg/L, demonstrating its potential as a natural pesticide or antibacterial agent in agriculture .

3. Anticancer Potential

The anticancer properties of coumarins, including this compound, have been extensively studied. The compound has shown the ability to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest . Its effectiveness against different cancer cell lines positions it as a candidate for further pharmacological development.

Analytical Techniques

1. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique used for the profiling and quantification of coumarins, including this compound. This method provides high sensitivity and specificity, allowing for the detection of low concentrations in complex matrices such as plant extracts .

2. High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used method for separating and analyzing coumarins. It is particularly useful in quality control processes in herbal medicine production, ensuring that products contain the appropriate levels of active compounds like this compound .

Case Studies

Mécanisme D'action

The mechanism of action of 8-acetyl-7-methoxy-2H-chromen-2-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Composés similaires :

7-Hydroxy-4-méthylcoumarine : Structure similaire mais avec un groupe hydroxyle en position 7 et un groupe méthyle en position 4.

8-acétyl-7-hydroxycoumarine : Structure similaire mais avec un groupe hydroxyle en position 7 au lieu d'un groupe méthoxy.

7-Méthoxycoumarine : Structure similaire mais sans le groupe acétyle en position 8

Unicité : La 8-acétyl-7-méthoxy-2H-chromène-2-one est unique en raison de la présence à la fois d'un groupe acétyle en position 8 et d'un groupe méthoxy en position 7. Cette combinaison de groupes fonctionnels confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications .

Activité Biologique

8-Acetyl-7-methoxycoumarin is a coumarin derivative that has garnered attention for its diverse biological activities. This compound, isolated from the plant Murraya paniculata , exhibits potential in various therapeutic areas, particularly in cancer treatment, anti-inflammatory responses, and antioxidant activities. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

This compound is characterized by an acetyl group at the 8-position and a methoxy group at the 7-position of the coumarin ring. This structural configuration is significant as it influences the compound's biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. A study demonstrated its efficacy against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanisms through which this compound exerts its anticancer effects include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspase pathways.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.

- Inhibition of Oncogene Expression : this compound downregulates oncogenes, further contributing to its anticancer effects .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 15.2 | Induces apoptosis |

| A549 | 12.5 | Cell cycle arrest at G0/G1 phase |

| MCF7 | 10.3 | Downregulation of oncogenes |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been investigated. Studies have shown that it can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. In particular, it has been noted to decrease the production of Thromboxane B2 (TXB2) in human platelets, which is crucial during inflammatory responses .

Mechanisms of Anti-inflammatory Action:

- Inhibition of Cyclooxygenases : The compound inhibits cyclooxygenase enzymes, reducing prostaglandin synthesis.

- Reduction of Mast Cell Degranulation : It has been found to inhibit IgE-mediated release of β-hexosaminidase from mast cells, indicating a potential role in allergic responses .

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in various biological systems. This activity is vital for protecting cells from oxidative damage, which is implicated in many chronic diseases.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result (IC50) |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

Case Studies and Research Findings

- Antitumor Studies : In a study evaluating several coumarins, including this compound, researchers found that this compound significantly inhibited tumor growth in vivo models of liver cancer .

- Inflammation Models : In animal models of inflammation, treatment with this compound resulted in reduced paw edema and lower levels of inflammatory markers compared to control groups .

- Comparative Analysis : In comparative studies with other coumarins, this compound demonstrated superior activity against certain cancer cell lines, highlighting its potential as a lead compound for further development .

Propriétés

IUPAC Name |

8-acetyl-7-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBDEHZHXKGBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556130 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89019-07-8 | |

| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.